molecular formula C17H17N3OS B490824 10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one CAS No. 449797-06-2

10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

Cat. No.: B490824
CAS No.: 449797-06-2
M. Wt: 311.4g/mol
InChI Key: NUGOGAUJLINRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraen-14-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one typically involves multi-step organic reactions. One common method involves the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired tetracyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . The compound’s unique structure allows it to effectively bind to these enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one stands out due to its specific substitution pattern and the presence of a prop-2-enyl group, which may confer unique chemical and biological properties compared to its analogs.

Properties

CAS No.

449797-06-2

Molecular Formula

C17H17N3OS

Molecular Weight

311.4g/mol

IUPAC Name

10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

InChI

InChI=1S/C17H17N3OS/c1-3-8-19-16(21)14-9-12-11-6-4-5-7-13(11)18-15(12)10(2)20(14)17(19)22/h3-7,10,14,18H,1,8-9H2,2H3

InChI Key

NUGOGAUJLINRBD-UHFFFAOYSA-N

SMILES

CC1C2=C(CC3N1C(=S)N(C3=O)CC=C)C4=CC=CC=C4N2

Canonical SMILES

CC1C2=C(CC3N1C(=S)N(C3=O)CC=C)C4=CC=CC=C4N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.